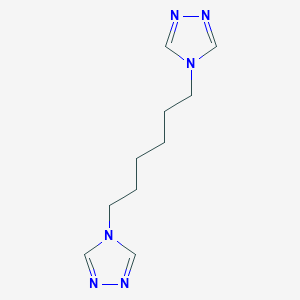

1,6-Di(4H-1,2,4-triazol-4-yl)hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Di(4H-1,2,4-triazol-4-yl)hexane is a compound that features two 1,2,4-triazole rings attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Di(4H-1,2,4-triazol-4-yl)hexane can undergo various chemical reactions, including:

Oxidation: The triazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced, although this is less common.

Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit potent anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A notable study highlighted the synthesis of triazole-piperazine hybrids that demonstrated superior anticancer activity compared to standard treatments .

Antimicrobial Properties

1,6-Di(4H-1,2,4-triazol-4-yl)hexane derivatives have been evaluated for their antibacterial and antifungal activities. The broad-spectrum antimicrobial effects make these compounds valuable in developing new antibiotics and antifungal agents. For example, a series of triazole derivatives were tested against resistant bacterial strains and showed significant inhibitory effects .

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. Research has demonstrated that certain triazole derivatives can reduce inflammation markers in vitro and in vivo. This application is particularly relevant in treating chronic inflammatory diseases .

Agricultural Applications

Fungicides

The use of triazole compounds as fungicides is well-documented. Triazoles inhibit the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. Studies have shown that triazole-based fungicides effectively control various plant pathogens, thereby enhancing crop yield and quality .

Herbicides

Some 1,2,4-triazole derivatives have been explored as potential herbicides due to their ability to disrupt plant growth processes. Research indicates that these compounds can selectively inhibit the growth of specific weeds without harming crops .

Material Science

Nonlinear Optical Properties

The nonlinear optical properties of 1,2,4-triazole derivatives are being investigated for applications in photonics and optoelectronics. Studies using density functional theory (DFT) calculations have indicated that these compounds exhibit promising optical characteristics suitable for use in sensors and advanced materials .

Corrosion Inhibitors

Triazole compounds are also utilized as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal surfaces helps prevent oxidation and corrosion processes .

Case Studies

Mechanism of Action

The mechanism of action of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane involves its interaction with various molecular targets. In medicinal applications, the triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl

- 1,3-Bis(4H-1,2,4-triazol-4-yl)benzene

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

1,6-Di(4H-1,2,4-triazol-4-yl)hexane is unique due to its hexane backbone, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to unique properties in materials science and coordination chemistry applications.

Biological Activity

1,6-Di(4H-1,2,4-triazol-4-yl)hexane is a compound featuring a hexane backbone substituted with two 1,2,4-triazole rings. This structure is significant due to the biological activity associated with the 1,2,4-triazole moiety, which has been extensively studied for its pharmacological potential. This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action.

The molecular formula of this compound is C10H14N4, and it has a molecular weight of approximately 206.25 g/mol. The presence of the triazole rings contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. In particular:

- Mechanism : The triazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with bacterial targets such as DNA gyrase. This interaction inhibits bacterial growth by disrupting essential cellular processes .

- Case Study : In a study assessing various triazole derivatives against Gram-positive and Gram-negative bacteria, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 5 | E. coli |

| Triazole derivative X | 10 | S. aureus |

| Ciprofloxacin | 5 | E. coli |

Antifungal Activity

The antifungal properties of triazoles are well-documented:

- Mechanism : Triazoles inhibit the enzyme lanosterol demethylase in fungal sterol biosynthesis pathways. This inhibition disrupts cell membrane integrity and function .

- Research Findings : A series of triazole derivatives were tested against various fungal strains. The results indicated that compounds similar to this compound exhibited potent antifungal activity against Candida species and Aspergillus .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research:

- Mechanism : Triazoles have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

- Case Study : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines including HCT-116 (colon cancer), ZR-75−1 (breast cancer), and HeLa (cervical cancer). The cytotoxicity was notably higher in multi-drug-resistant (MDR) cell lines .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HCT-116 | 15 | This compound |

| ZR-75−1 | 20 | Triazole derivative Y |

| HeLa | 12 | Standard chemotherapy agent |

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be significantly influenced by structural modifications. Research has shown that:

Properties

Molecular Formula |

C10H16N6 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-[6-(1,2,4-triazol-4-yl)hexyl]-1,2,4-triazole |

InChI |

InChI=1S/C10H16N6/c1(3-5-15-7-11-12-8-15)2-4-6-16-9-13-14-10-16/h7-10H,1-6H2 |

InChI Key |

LDCYAUZGKPHRFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN1CCCCCCN2C=NN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.